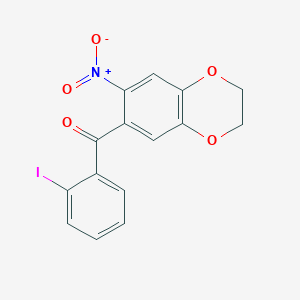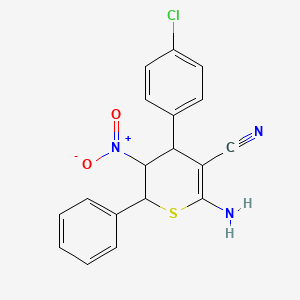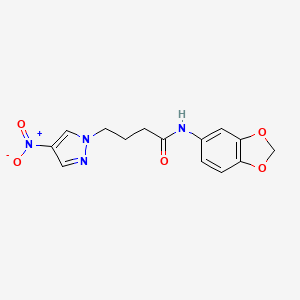
N-(1,3-benzodioxol-5-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2H-13-BENZODIOXOL-5-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE” is a synthetic organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, a nitro-substituted pyrazole ring, and a butanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-13-BENZODIOXOL-5-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds.
Coupling Reactions: The benzodioxole and pyrazole moieties can be coupled using suitable linkers and reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“N-(2H-13-BENZODIOXOL-5-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products Formed
Oxidation Products: Oxidized derivatives of the benzodioxole or pyrazole rings.
Reduction Products: Amino-substituted derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “N-(2H-13-BENZODIOXOL-5-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, “N-(2H-13-BENZODIOXOL-5-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE” may be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique properties can be leveraged for various applications.
Mecanismo De Acción
The mechanism of action of “N-(2H-13-BENZODIOXOL-5-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(2H-13-BENZODIOXOL-5-YL)-4-(4-AMINO-1H-PYRAZOL-1-YL)BUTANAMIDE: Similar structure with an amino group instead of a nitro group.
N-(2H-13-BENZODIOXOL-5-YL)-4-(4-METHYL-1H-PYRAZOL-1-YL)BUTANAMIDE: Similar structure with a methyl group instead of a nitro group.
Uniqueness
“N-(2H-13-BENZODIOXOL-5-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE” is unique due to the presence of both the benzodioxole and nitro-substituted pyrazole rings. This combination of functional groups imparts distinct chemical and biological properties, making it a compound of interest for various applications.
Propiedades
Fórmula molecular |
C14H14N4O5 |
|---|---|
Peso molecular |
318.28 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-4-(4-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C14H14N4O5/c19-14(2-1-5-17-8-11(7-15-17)18(20)21)16-10-3-4-12-13(6-10)23-9-22-12/h3-4,6-8H,1-2,5,9H2,(H,16,19) |
Clave InChI |
ZMMHMLCYBSEJFK-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C=C(C=N3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14946339.png)
![3-chloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14946347.png)
![1-[(4-bromophenyl)carbonyl]-N-cyclohexyl-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B14946350.png)
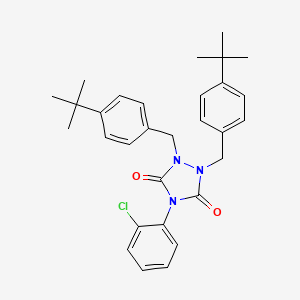
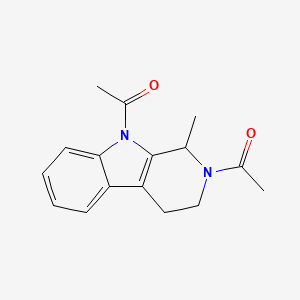
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B14946366.png)
![3,3-Dimethyl-1-(methylsulfanyl)-2-azaspiro[5.5]undeca-1,7,10-trien-9-one](/img/structure/B14946371.png)
![1H-Indole, 2,3-dihydro-1-[2-(4-iodo-1H-pyrazol-1-yl)acetyl]-](/img/structure/B14946385.png)
![Methyl 5-bromo-2-[(2,2-diphenylacetyl)amino]benzoate](/img/structure/B14946396.png)
![3-fluoro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14946401.png)
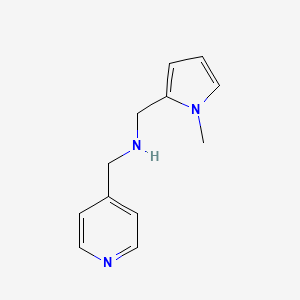
![5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B14946410.png)
